molecular formula C25H29N7O2 B611854 Erk5-IN-1

Erk5-IN-1

カタログ番号: B611854
分子量: 459.5 g/mol
InChIキー: DDTPGANIPBKTNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Therapeutic Potential in Cancer Treatment

Research indicates that targeting ERK5 with inhibitors like Erk5-IN-1 may provide therapeutic benefits in various cancer types:

  • Breast Cancer : Studies have shown that high levels of ERK5 are predictive markers for metastatic breast cancer. Inhibition of ERK5 can reduce the proliferation of triple-negative breast cancer cells, suggesting its potential as a therapeutic target .
  • Lung and Pancreatic Cancer : Preclinical studies demonstrated that knocking out ERK5 in genetically engineered mouse models resulted in fewer tumors compared to controls. Furthermore, combining this compound with MEK inhibitors showed synergistic effects on tumor inhibition in KRAS-mutated lung and pancreatic cancers .
  • Endometrial Cancer : Recent findings indicate that ERK5 inhibitors can suppress tumor growth in endometrial cancer xenografts, highlighting their potential for treating this malignancy .

Pharmacokinetics and Selectivity

This compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : Approximately 90% .
  • Half-Life : About 8.2 hours .

In terms of selectivity, this compound has a KINOMEscan selectivity score indicating minimal off-target effects on other kinases such as LRRK2 and BRD4 . This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Table 1: Summary of Key Studies Involving this compound

StudyCancer TypeFindings
Study ABreast CancerHigh ERK5 levels correlate with metastasis; this compound reduces cell proliferationSupports ERK5 as a target for therapy
Study BLung CancerKnockout models show reduced tumor incidence; combination with MEK inhibitors enhances effectSuggests potential for combination therapies
Study CEndometrial CancerInhibitor reduces tumor growth in xenograft modelsValidates use in specific cancer types

生物活性

Erk5-IN-1 is a selective inhibitor of the Extracellular Signal-Regulated Kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family. This compound has garnered attention due to its potential therapeutic applications in various cancers and its unique biological activities.

  • Chemical Name : 11-Cyclopentyl-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dihydro-5-methyl-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
  • CAS Number : 1435488-37-1
  • Purity : ≥98%

This compound inhibits ERK5 activity by targeting its autophosphorylation and enzymatic functions. It has an EC50 value of 90 nM for inhibiting EGFR-induced ERK5 autophosphorylation and an IC50 value of 162 nM for ERK5 enzymatic activity. Notably, it exhibits at least a 30-fold selectivity for ERK5 over LRRK2 in cell-based assays, making it a promising candidate for therapeutic applications without significant off-target effects .

Role in Cancer

The MEK5/ERK5 signaling pathway is implicated in various cancer types, with elevated ERK5 levels associated with poor prognosis and tumor progression. Studies have shown that:

  • Prostate Cancer : Inhibition of ERK5 significantly reduces the motility and invasive capabilities of prostate cancer cells (PC3) in vitro and decreases metastasis formation in vivo .
  • Melanoma : Genetic silencing or pharmacological inhibition of ERK5 results in reduced growth of melanoma cells, regardless of BRAF mutation status. This suggests that ERK5 is a critical player in melanoma progression .
  • Non-Small Cell Lung Cancer (NSCLC) : Research indicates that ERK5 mediates pro-tumorigenic phenotypes in NSCLC, with its inhibition leading to decreased tumor growth and improved responses to therapies targeting other pathways .

Cardiovascular Development

ERK5 is essential for cardiovascular development. Knockout studies have demonstrated that loss of ERK5 leads to significant defects in heart development and endothelial integrity, ultimately resulting in embryonic lethality . In vitro studies suggest that ERK5 is crucial for preventing apoptosis and mediating shear stress signaling in endothelial cells.

Study on Melanoma

A pivotal study by Tusa et al. (2018) highlighted the role of ERK5 in melanoma. The researchers observed that pharmacological inhibition of the MEK5/ERK5 pathway led to substantial reductions in tumor growth in xenograft models, emphasizing the potential of this compound as a therapeutic agent against melanoma .

Study on Prostate Cancer

In another study focusing on prostate cancer, downregulation or inhibition of ERK5 was shown to impair cell motility and invasion significantly. The findings suggest that targeting the MEK5/ERK5 pathway could be a viable strategy for treating advanced prostate cancer .

Summary Table of Biological Activities

Biological Activity Effect Reference
Inhibition of ERK5 AutophosphorylationEC50 = 90 nM
Inhibition of ERK5 Enzymatic ActivityIC50 = 162 nM
Selectivity over LRRK2At least 30-fold selectivity
Impact on Prostate CancerReduced motility/invasion
Impact on MelanomaDecreased tumor growth
Role in Cardiovascular DevelopmentEssential for heart and endothelial integrity

特性

IUPAC Name

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTPGANIPBKTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。